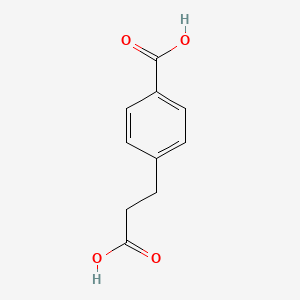

3-(4-羧基苯基)丙酸

描述

3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is an organic building block that can be used in chemical synthesis . Its density at 40.14°C is 1.1403g/ml .

Molecular Structure Analysis

The molecular formula of 3-(4-Carboxyphenyl)propionic acid is C10H10O4 . The molecular weight is 194.18 . The InChI key is QSPCOYVUYYFWAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-(4-Carboxyphenyl)propionic acid is a white to light yellow powder or crystal . . The melting point is between 289-293 °C .科学研究应用

微生物丙酸生产

丙酸(丙酸盐)通过微生物发酵产生,具有重要的商业价值。它用于食品工业,并在化妆品、塑料和制药工业中得到应用。不同的代谢途径,如发酵途径、生物合成途径和氨基酸分解代谢途径,都有助于丙酸盐的产生。基因组重组、组学和代谢工程等先进技术为提高生物丙酸盐生产效率提供了新的机会 (Gonzalez-Garcia 等人,2017).

丙酸提取

从废水中和发酵液中回收丙酸是一个研究领域。研究探讨了反应萃取过程中各种萃取剂-稀释剂体系的有效性。这项研究有助于设计丙酸回收的萃取工艺,这对其工业应用至关重要 (Keshav 等人,2009).

衍生物合成

3-(3,4-二羟基苯基)-丙酸(二氢咖啡酸)衍生物可以使用漆酶催化的 N 联结与芳香胺和脂肪胺合成。此过程产生诸如 3-[6-(4-羧基苯基)氨基-3,4-二羟基苯基]-丙酸等化合物,展示了为各种应用创造新化学实体的潜力 (Mikolasch 等人,2002).

晶体结构研究

已经对相关化合物的晶体结构进行了研究,例如 2-(4-氯苯氧基)丙酸,以了解它们的分子构型。此类研究对于开发新材料和药物至关重要 (Sørensen 等人,1999).

从水相中回收

从水相中回收丙酸,特别是在发酵液的情况下,对其工业规模生产至关重要。关于使用特定萃取剂和各种稀释剂在增强回收过程中的有效性的研究有助于丙酸的有效生产 (Keshav 等人,2009).

衍生化和络合物形成

对相关化合物各种衍生物和络合物的形成的研究,例如在 3,3-双(2-咪唑基)丙酸的研究中,扩大了对其化学性质的理解以及在有机金属化学等领域的潜在应用 (Hamzavi 等人,2004).

安全和危害

3-(4-Carboxyphenyl)propionic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

4-(2-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCOYVUYYFWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357540 | |

| Record name | 3-(4-Carboxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Carboxyphenyl)propionic acid | |

CAS RN |

38628-51-2 | |

| Record name | 3-(4-Carboxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Carboxyphenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-(4-Carboxyphenyl)propionic acid?

A1: 3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is a semirigid organic linker comprised of both rigid (aryl carboxylate) and flexible (aliphatic carboxylate) components. [] Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. While specific spectroscopic data is not provided in the research, the compound's structure has been confirmed through single-crystal X-ray diffraction in multiple studies. [, , , , , , ]

Q2: How is 3-(4-Carboxyphenyl)propionic acid typically used in research?

A2: 3-(4-Carboxyphenyl)propionic acid is primarily employed as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). [, , , ] This is due to its ability to adopt diverse bridging modes and coordinate with various metal ions. [, ]

Q3: How does the structure of 3-(4-Carboxyphenyl)propionic acid influence the properties of the resulting MOFs?

A3: The semirigid nature of 3-(4-Carboxyphenyl)propionic acid, with its combination of rigid aryl and flexible aliphatic carboxylate groups, allows for flexibility in its coordination behavior. [] This structural feature enables the formation of MOFs with diverse topologies and dimensionalities, ranging from 1D chains to complex 3D frameworks. [, , ] The dihedral angle within the aliphatic carboxylate also plays a role in the final structural arrangement of the MOFs. []

Q4: Can you provide examples of different MOF structures formed using 3-(4-Carboxyphenyl)propionic acid?

A4: Certainly! Researchers have successfully synthesized a variety of MOFs using 3-(4-Carboxyphenyl)propionic acid, showcasing its versatility. For instance:

- {[Cu2(cpp)2(4,4′-bpy)]}n (1): This MOF exhibits a 3D self-interpenetrating framework with {Cu2(OCO)4} paddlewheel binuclear units as nodes. []

- {[Co(cpp)(bpe)1.5(H2O)]}n (2): This MOF also forms a 3D self-interpenetrating framework, but with CoO3N3 octahedron mononuclear units as nodes. []

- {[Zn(Hcpp)(trz)]}n (3): This structure is a 2D layer containing dinuclear units featuring trz-bridged [ZnN3O2] tetragonal pyramids. []

Q5: How does the choice of N-donor co-ligand affect the resulting MOF structure when using 3-(4-Carboxyphenyl)propionic acid?

A5: The selection of the N-donor co-ligand plays a crucial role in directing the self-assembly process and the ultimate structure of the MOF. [, ] Different N-donors, such as 4,4′-bipyridine (bpy), 1,2-di(4-pyridyl)ethylene (bpe), and 1,2,4-triazole (trz), can lead to significant variations in the dimensionality, interpenetration, and overall topology of the resulting framework. [, , ]

Q6: What are the potential applications of MOFs constructed with 3-(4-Carboxyphenyl)propionic acid?

A6: MOFs synthesized using 3-(4-Carboxyphenyl)propionic acid have shown potential in various applications. For example, some of these MOFs exhibit promising luminescent properties, which could be valuable for sensing applications. [, ] Additionally, their porous nature makes them attractive candidates for gas sorption and separation processes. []

Q7: Are there any studies on the control of interpenetration in MOFs based on 3-(4-Carboxyphenyl)propionic acid?

A7: Yes, researchers have demonstrated the ability to control interpenetration in MOFs by making subtle changes to the ligand structure. A study compared SNU-70, a non-interpenetrated MOF synthesized using 4-(2-carboxyvinyl)benzoic acid, with SNU-71, a doubly interpenetrated MOF synthesized using 3-(4-Carboxyphenyl)propionic acid (4-(2-carboxyethyl)benzoic acid). [] The only difference between the two ligands is the presence of a carbon-carbon double bond in SNU-70's building block versus a single bond in SNU-71's building block. This subtle change significantly impacted the gas sorption properties of the resulting MOFs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)

![N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide](/img/structure/B1363024.png)

![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)